3-Bromocyclohex-2-enone
Overview
Description
3-Bromocyclohex-2-enone is a chemical compound with the molecular formula C6H7BrO . It belongs to the class of organic compounds known as cyclohexenones .
Synthesis Analysis
The synthesis of 3-Bromocyclohex-2-enone involves the reaction of 1,3-cyclohexanedione, triphenylphosphine, and carbon tetrabromide in an organic solvent under the protection of inert gas .Molecular Structure Analysis
The molecular structure of 3-Bromocyclohex-2-enone consists of a six-membered carbon ring with a bromine atom and a ketone functional group . The IUPAC name for this compound is 3-bromocyclohex-2-en-1-one .Physical And Chemical Properties Analysis
3-Bromocyclohex-2-enone has a molecular weight of 175.02 g/mol . It has a density of 1.611±0.06 g/cm3 and a boiling point of 67-70 °C at a pressure of 0.5 Torr .Scientific Research Applications
Organic Chemistry Education
3-Bromocyclohex-2-enone has been used in educational settings to teach organic chemistry principles . For instance, it has been used in experiments to demonstrate the α-bromination reaction of carbonyl compounds . This reaction is a significant topic in the field of organic chemistry .
Synthesis of α-Brominated Products
The α-bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . These products find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Innovative Experimentation
3-Bromocyclohex-2-enone has been used in innovative experimentation . For example, three junior undergraduates successfully conducted an innovative experiment under the guidance of teachers . They investigated the bromination of various acetophenone derivatives by employing pyridine hydrobromide perbromide as the brominating agent .
Exploration of Reaction Parameters
The compound has been used to explore the effects of reaction time, reaction temperature, and dosage of the brominating agent . For instance, the results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Development of Safe Synthesis Methods
A safe and mild synthesis method for 3-Bromocyclohex-2-enone has been developed . This method does not use any liquid bromine reagent and obtains high-yield 3-Bromocyclohex-2-enone through low-cost raw materials .
Research and Development
3-Bromocyclohex-2-enone is used in research and development . It is used in the synthesis of other compounds and can be analyzed using various techniques
Safety And Hazards
properties
IUPAC Name |
3-bromocyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYYHGYVHWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450018 | |
Record name | 3-Bromocyclohex-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclohex-2-enone | |
CAS RN |
56671-81-9 | |
Record name | 3-Bromocyclohex-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 3-Bromocyclohex-2-enone chosen as a reactant in the synthesis of styrylcyclohex-2-enones?
A1: The research aimed to synthesize various styrylcyclohex-2-enones, which are precursors to 2,3-dihydro-1H-phenanthren-4-ones. 3-Bromocyclohex-2-enone served as a suitable reactant in this synthesis due to its reactivity. The research paper specifically explored the use of both 3-chlorocyclohex-2-enone and 3-bromocyclohex-2-enone in Heck reactions with various styrenes []. The study found that both halides yielded the desired dienone product in good yield [].
Q2: What are the advantages of using 3-Chlorocyclohex-2-enone over 3-Bromocyclohex-2-enone in this specific synthesis?
A2: While both 3-chlorocyclohex-2-enone and 3-bromocyclohex-2-enone effectively yielded the desired dienone product, the research highlights the practical advantage of using the chloro compound. Due to its easier accessibility, 3-chlorocyclohex-2-enone was chosen for the subsequent synthesis of various styrylcyclohex-2-enones []. This choice demonstrates a focus on practicality and resource optimization in chemical synthesis.
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